N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide
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Overview
Description
N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide is an organic compound characterized by the presence of a trifluoroethyl group and a methylphenyl group attached to an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide typically involves the reaction of 4-methylphenethylamine with 2,2,2-trifluoroethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack of the amine on the acrylate. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rate and yield. Additionally, purification steps, including crystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Azides, thioethers.
Scientific Research Applications
N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties due to the presence of the trifluoroethyl group.
Mechanism of Action
The mechanism of action of N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and metabolic stability. This interaction can modulate the activity of the target, leading to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)acetamide
- N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)butanamide
- N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)propionamide
Uniqueness
N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide is unique due to the presence of both a trifluoroethyl group and a prop-2-enamide moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c1-3-13(19)18(10-14(15,16)17)9-8-12-6-4-11(2)5-7-12/h3-7H,1,8-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAMSILAHWGYCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN(CC(F)(F)F)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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